molecular formula C8H13NO3 B2759058 Methyl 2-(2-oxopiperidin-3-yl)acetate CAS No. 1680995-81-6

Methyl 2-(2-oxopiperidin-3-yl)acetate

Cat. No.: B2759058
CAS No.: 1680995-81-6
M. Wt: 171.196
InChI Key: ORIIOKDDSNXUNT-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxopiperidin-3-yl)acetate is an organic compound with the molecular formula C8H13NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-oxopiperidin-3-yl)acetate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the esterification of 2-(2-oxopiperidin-3-yl)acetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxopiperidin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or ethers.

Scientific Research Applications

Methyl 2-(2-oxopiperidin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-oxopiperidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as enzyme inhibition or receptor activation. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-oxopiperidin-3-yl)acetate: C8H13NO3

    Methyl 2-(2-oxopiperidin-3-yl)propanoate: C9H15NO3

    Ethyl 2-(2-oxopiperidin-3-yl)acetate: C9H15NO3

Uniqueness

This compound is unique due to its specific structural features, such as the presence of an oxo group at the 2-position of the piperidine ring and an ester group at the 3-position. These structural characteristics confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

methyl 2-(2-oxopiperidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-12-7(10)5-6-3-2-4-9-8(6)11/h6H,2-5H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIIOKDDSNXUNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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